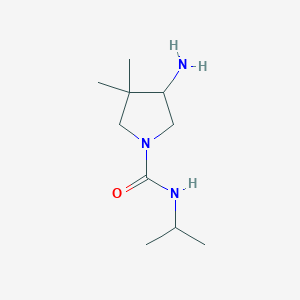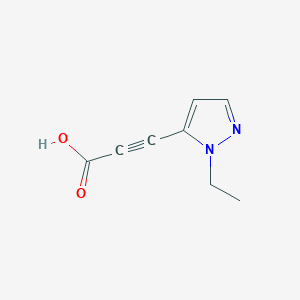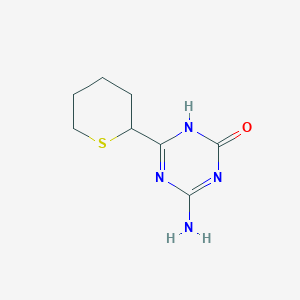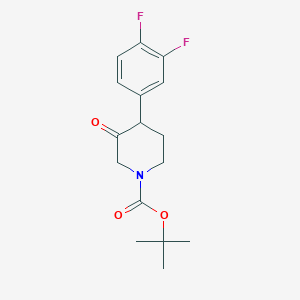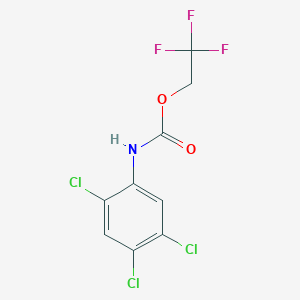![molecular formula C16H20N2O3 B13185060 N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide](/img/structure/B13185060.png)
N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Uniqueness
N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an acetamide group makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
N-[3-(2-oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-15(20)14-8-5-9-18(16(14)21)13-7-4-6-12(10-13)17-11(2)19/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,17,19) |
Clave InChI |
AUCZFGKCFMAVGD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


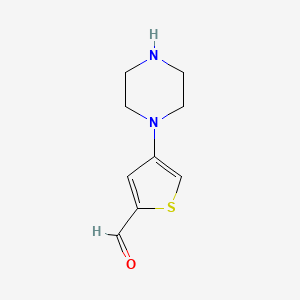
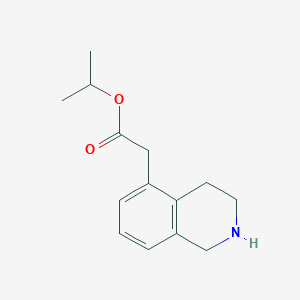
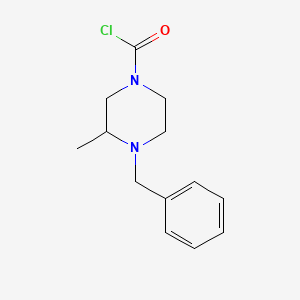
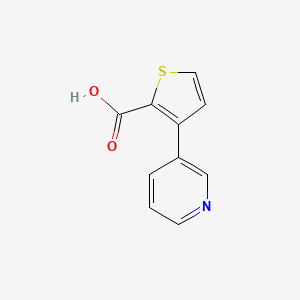

![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B13185015.png)
![N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
amine](/img/structure/B13185027.png)
